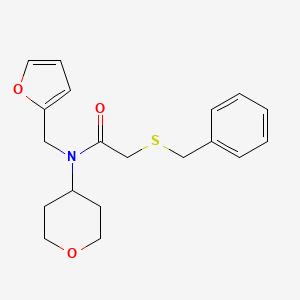

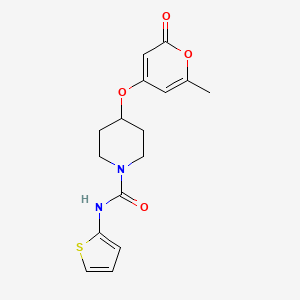

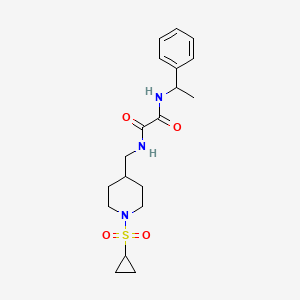

![molecular formula C23H14N4O4 B2571270 4-[[3-(苯并三唑-1-基)-1,4-二氧萘-2-基]氨基]苯甲酸 CAS No. 586986-62-1](/img/structure/B2571270.png)

4-[[3-(苯并三唑-1-基)-1,4-二氧萘-2-基]氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” is a compound that contains a benzotriazole moiety . Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Synthesis Analysis

Benzotriazole has been described as a premium synthetic auxiliary that has been extensively explored for the synthesis of various heterocyclic compounds . It has been used for the synthesis of benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzotriazole derivatives have been used as synthons for various chemical reactions, including the Graebe–Ullmann reaction . They have also been used for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” can be determined using various techniques. For instance, its molecular weight can be determined using mass spectrometry .科学研究应用

光动力疗法和光敏化

对苯甲酸衍生物相关的结构复杂分子锌酞菁衍生物的研究表明,它们在癌症治疗的光动力疗法中具有显著的潜力。这些化合物表现出较高的单线态氧量子产率,使其成为有效的 II 型光敏剂。它们适合光动力疗法,源于其强大的荧光特性和适当的光降解量子产率,这对于在癌组织中引发 II 型光物理反应至关重要 (Pişkin, Canpolat, & Öztürk, 2020).

生物活性分子合成

已经探索了合成和表征新型化合物以潜在用作植物生长调节剂。这包括苯甲酸衍生物的开发,这突显了苯甲酸骨架在合成具有潜在生物活性的化合物方面的多功能性。此类研究表明苯甲酸衍生物在创建具有所需生物特性的分子中所扮演的基础性角色 (Teitei, 1980).

开发用于肽合成的新型氨基酸

从苯甲酸衍生物中创建新型氨基酸,例如 4-氨基-3-(氨基甲基)苯甲酸 (AmAbz),以用于肽模拟物和组合化学,代表了一种创新应用。AmAbz 作为合成假肽的构建模块,说明了苯甲酸衍生物在推进肽和蛋白质工程方面的潜力 (Pascal, Sola, Labéguère, & Jouin, 2000).

抗菌化合物合成

对含有苯甲酸部分的化合物(例如苯并咪唑衍生物)的合成研究突出了它们在创建抗菌剂中的重要性。这些研究涉及将苯甲酸衍生物与其他生物活性部分整合,以研究它们的抗菌功效,证明了苯甲酸衍生物在开发新的抗菌策略中的化学多功能性和潜力 (El-Meguid, 2014).

缓蚀

已经合成了基于苯甲酸衍生物(例如含有羟基喹啉的苯并咪唑衍生物)的新型化合物,并评估了它们的缓蚀性能。这些研究提供了苯甲酸衍生物在保护金属免受腐蚀方面的作用的见解,为工业维护和保存提供了潜在的应用 (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

作用机制

Target of Action

It is known that benzotriazole derivatives, which this compound is a part of, have been found to bind with enzymes and receptors in biological systems . This broad spectrum of biological properties is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Mode of Action

Benzotriazole derivatives are known to interact with their targets through diverse non-covalent interactions, making them susceptible to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

未来方向

Benzotriazole derivatives have shown promising applications in medicinal chemistry and material sciences . They could be used as a structural optimization platform for the design and development of more selective and potent molecules . Future research could focus on exploring these possibilities further.

生化分析

Biochemical Properties

4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid plays a significant role in biochemical reactions due to its ability to form non-covalent interactions with enzymes, proteins, and other biomolecules. The benzotriazole moiety in the compound is capable of forming π–π stacking interactions and hydrogen bonds, which facilitate its binding to enzymes and receptors in biological systems . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidative benefits . Additionally, it can bind to DNA and RNA, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells, by inducing apoptosis and cell cycle arrest . It also modulates cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid involves several key interactions at the molecular level. The compound binds to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over time, the degradation products may affect cellular function, leading to changes in cell viability and metabolism . Long-term studies have shown that prolonged exposure to 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can result in adaptive responses in cells, such as increased expression of antioxidative enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidative capacity and reduced inflammation . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid .

Metabolic Pathways

4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of metabolites in cells . Additionally, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can modulate the activity of key metabolic enzymes, affecting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Binding proteins, such as albumin and heat shock proteins, facilitate the transport and localization of the compound within cells . The distribution of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can influence its biological activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific cellular compartments . The localization of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can affect its ability to modulate gene expression and enzyme activity, influencing cellular responses to stress and other stimuli .

属性

IUPAC Name |

4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c28-21-15-5-1-2-6-16(15)22(29)20(27-18-8-4-3-7-17(18)25-26-27)19(21)24-14-11-9-13(10-12-14)23(30)31/h1-12,24H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWFUONLMVUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

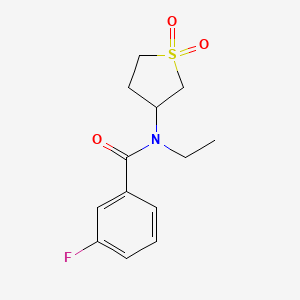

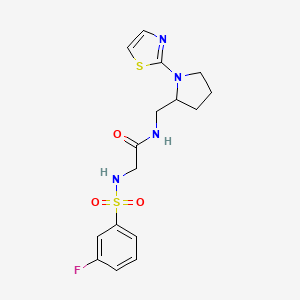

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

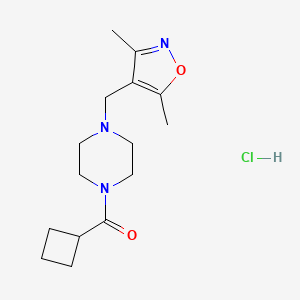

![1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2571198.png)

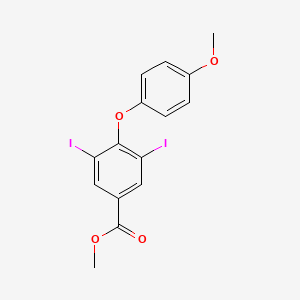

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

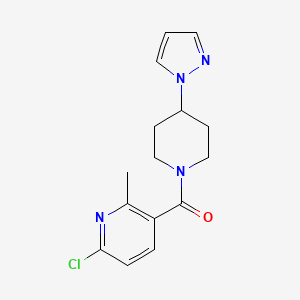

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)

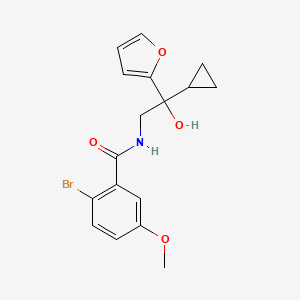

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)